molecular formula C10H7FO4 B11893519 (R)-6-Fluoro-4-oxochroman-2-carboxylic acid CAS No. 118803-70-6

(R)-6-Fluoro-4-oxochroman-2-carboxylic acid

Cat. No.: B11893519
CAS No.: 118803-70-6
M. Wt: 210.16 g/mol
InChI Key: BWXXHZKFLLLJQP-SECBINFHSA-N
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Description

®-6-Fluoro-4-oxochroman-2-carboxylic acid is a fluorinated derivative of chroman-2-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Fluoro-4-oxochroman-2-carboxylic acid typically involves the introduction of a fluorine atom into the chroman-2-carboxylic acid framework. One common method is the fluorination of a suitable precursor using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of an organic solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of ®-6-Fluoro-4-oxochroman-2-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems can help in maintaining consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

®-6-Fluoro-4-oxochroman-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of 6-fluoro-4-oxo-2-chromanone.

    Reduction: Formation of 6-fluoro-4-hydroxychroman-2-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-6-Fluoro-4-oxochroman-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of ®-6-Fluoro-4-oxochroman-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-4-oxochroman-2-carboxylic acid: Lacks the ®-configuration, which may affect its biological activity.

    4-Oxochroman-2-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and properties.

    6-Fluoro-4-hydroxychroman-2-carboxylic acid: Contains a hydroxyl group instead of a ketone, leading to different chemical behavior.

Uniqueness

®-6-Fluoro-4-oxochroman-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a fluorine atom. These features contribute to its distinct reactivity, stability, and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

118803-70-6

Molecular Formula

C10H7FO4

Molecular Weight

210.16 g/mol

IUPAC Name

(2R)-6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid

InChI

InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)/t9-/m1/s1

InChI Key

BWXXHZKFLLLJQP-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](OC2=C(C1=O)C=C(C=C2)F)C(=O)O

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O

Origin of Product

United States

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